2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate typically involves the esterification of 4-bromo-3-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction being catalyzed by anhydrous pyridine. The reaction mixture is stirred at room temperature for several hours, followed by concentration under reduced pressure and purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromo-3-methoxybenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromo-3-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester hydrolysis: Major products are 4-bromo-3-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 4-bromo-3-methoxybenzoate moiety can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-chloro-3-methoxybenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzoate moiety. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUNBDVTIBQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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